

A Guide to Inter-Laboratory Comparison of Regadenoson Impurity Analysis

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Compound of Interest

Compound Name: 1-epi-Regadenoson hydrazone

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This guide provides a framework for researchers, scientists, and drug development professionals to understand and conduct inter-laboratory comparisons for the analysis of impurities in Regadenoson. While direct inter-laboratory comparison data for Regadenoson impurity analysis is not publicly available, this document synthesizes information from various analytical method validation studies to present a comparative overview and guide the design of such studies.

Regadenoson, a selective A2A adenosine receptor agonist, is a critical pharmacological stress agent used in myocardial perfusion imaging.[1][2] Ensuring its purity is paramount for patient safety and therapeutic efficacy. Impurities in Regadenoson can originate from the manufacturing process, degradation, or storage and are strictly regulated under ICH and USP guidelines.[1] Common analytical techniques for impurity detection include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1]

Comparative Analysis of Analytical Methods

The primary method for quantifying Regadenoson and its organic impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] The following table summarizes typical performance data for RP-HPLC methods as described in the literature. This data can serve as a benchmark for what to expect in an inter-laboratory comparison.



Parameter	Method 1 (Gradient RP-HPLC)[2]	Method 2 (Isocratic RP-HPLC)[3]	Typical Acceptance Criteria (ICH)
Column	ACE 3 C18- PFP, 150×4.6mm 3.0μm	Symmetry C18-3v, 250 mm × 4.6 mm, 5 μm	N/A
Mobile Phase	Gradient elution with Buffer (1.0 ml of Methane Sulfonic acid in 1000ml of water) and Dimethyl Sulfoxide	Isocratic elution	N/A
Flow Rate	0.8 ml/min	1.0 mL/min	N/A
Detection	UV at 272nm	UV at 205 nm	N/A
Accuracy (%)	102.8 - 111.1	Not explicitly stated	80-120% for impurities
Precision (%RSD)	0.24 - 1.18	Not explicitly stated	≤ 15%
Linearity (r²)	0.9995	Not explicitly stated	≥ 0.99
LOD	3.3 - 4.8 (units not specified)	Not explicitly stated	Method dependent
LOQ	10.7 - 14.1 (units not specified)	Not explicitly stated	Method dependent

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in an inter-laboratory study. Below are summarized protocols for the analysis of Regadenoson impurities based on published methods.

Method 1: Gradient RP-HPLC for Related Substances[2]

- Objective: To identify and quantify seven related substances in Regadenoson drug material.
- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.



- Column: ACE 3 C18- PFP, 150×4.6mm 3.0μm or equivalent.
- Mobile Phase A: 1.0 ml of Methane Sulfonic acid in 1000ml of water.
- Mobile Phase B: Dimethyl Sulfoxide.
- Gradient Program: Not detailed in the abstract.
- Flow Rate: 0.8 ml/min.
- Column Temperature: Not specified.
- · Detector Wavelength: 272 nm.
- · Injection Volume: Not specified.
- Run Time: 55 minutes.

Method 2: Isocratic RP-HPLC for 2-Chloroadenosine Impurity[3]

- Objective: To determine the process-related impurity 2-Chloroadenosine in Regadenoson parenteral dosage form.
- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: Symmetry C18-3v, 250 mm × 4.6 mm, 5 μm particle size, 100 Å pore size.
- Mobile Phase: Isocratic elution (components not specified).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- · Detector Wavelength: 205 nm.
- Injection Volume: Not specified.

Visualizing Workflows and Pathways



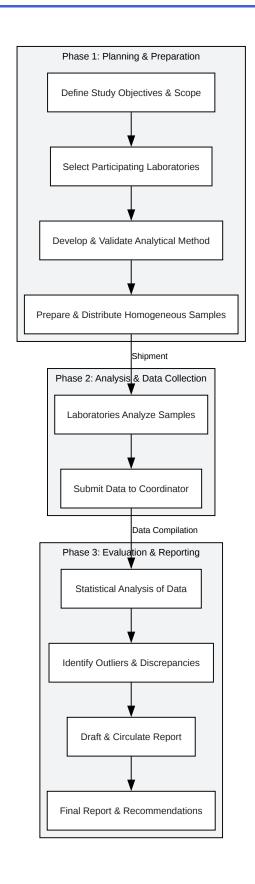




Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, from planning to final reporting.





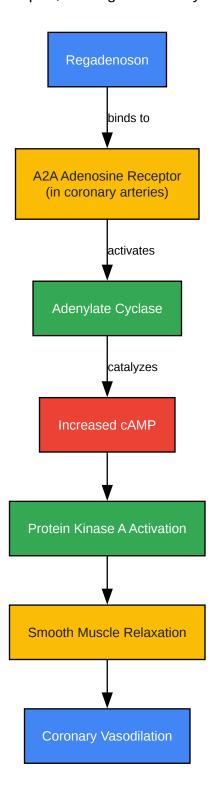
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Workflow for an Inter-Laboratory Comparison Study.



Regadenoson Signaling Pathway

This diagram illustrates the mechanism of action of Regadenoson, which involves the selective activation of the A2A adenosine receptor, leading to coronary vasodilation.



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Simplified Signaling Pathway of Regadenoson.

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References

- 1. veeprho.com [veeprho.com]
- 2. jetir.org [jetir.org]
- 3. jocpr.com [jocpr.com]
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